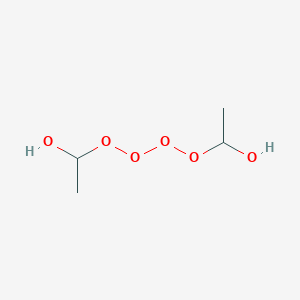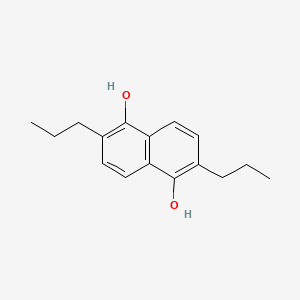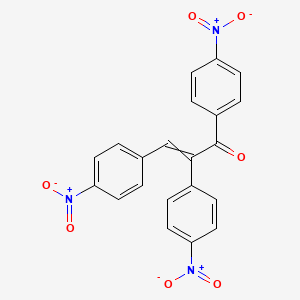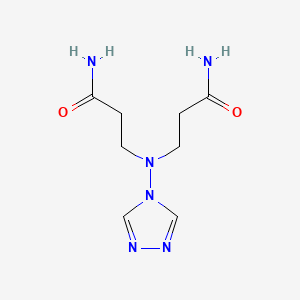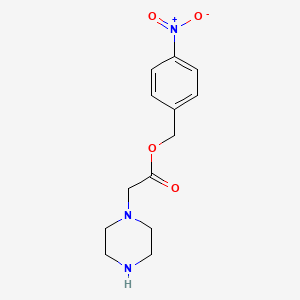
(4-Nitrophenyl)methyl (piperazin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)methyl (piperazin-1-yl)acetate is a chemical compound that consists of a 4-nitrophenyl group attached to a methyl (piperazin-1-yl)acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl (piperazin-1-yl)acetate can be achieved through esterification reactions. One common method involves the reaction of 4-nitrophenol with acetic acid in the presence of a catalyst such as molecular sieve-immobilized lipase from Bacillus coagulans. The reaction is typically carried out in an organic solvent like n-heptane at a temperature of 65°C for about 3 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of immobilized enzymes is preferred due to their reusability and efficiency in continuous operations .
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenyl)methyl (piperazin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)methyl (piperazin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)methyl (piperazin-1-yl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the piperazine moiety can interact with biological receptors. These interactions can lead to various biochemical effects, including enzyme inhibition and receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the piperazine moiety.
Piperazine derivatives: Compounds containing the piperazine ring but with different substituents.
Uniqueness
(4-Nitrophenyl)methyl (piperazin-1-yl)acetate is unique due to the combination of the nitrophenyl and piperazine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
138507-95-6 |
|---|---|
Fórmula molecular |
C13H17N3O4 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl 2-piperazin-1-ylacetate |
InChI |
InChI=1S/C13H17N3O4/c17-13(9-15-7-5-14-6-8-15)20-10-11-1-3-12(4-2-11)16(18)19/h1-4,14H,5-10H2 |
Clave InChI |
KFZLYMZTBGVUKW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)
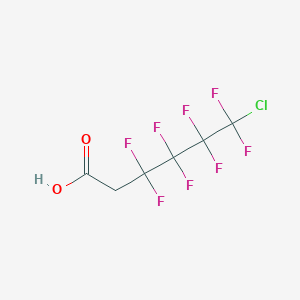
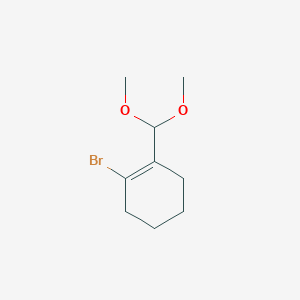

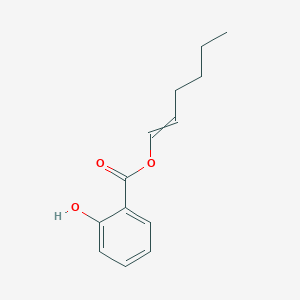
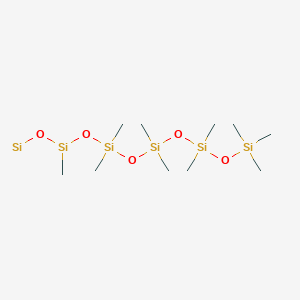
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
